molecular formula C15H12N2O2 B093660 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione CAS No. 17624-26-9

2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione

Cat. No. B093660
CAS RN: 17624-26-9
M. Wt: 252.27 g/mol
InChI Key: XDSOQPQMYBPJND-UHFFFAOYSA-N
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Description

Mechanistic Interaction Study

The research presented in paper focuses on a synthesized biologically active compound, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, and its interaction with bovine serum albumin (BSA). The study utilized spectroscopic methods and molecular docking to understand the binding mechanism. The compound exhibited a static quenching effect on BSA's intrinsic fluorescence, with binding constants decreasing at higher temperatures, indicating a less stable complex. The interaction was spontaneous and enthalpy-driven, suggesting potential implications for the pharmacokinetics and pharmacodynamics of the compound.

Synthesis and Molecular Docking of a Mannich Base System

In paper , a Mannich base molecule, 2-(piperidin-1-ylmethyl)isoindoline-1,3-dione, was synthesized and characterized. The study employed various spectroscopic techniques and computational methods to determine the molecular structure and electronic properties. The compound's thermal stability was assessed, and molecular docking studies were performed to predict interactions with biological targets. The research also explored the cytotoxic activity of the molecule, which could have implications for its use in medicinal chemistry.

Asymmetric Hydrovinylation in Organic Synthesis

Although not directly related to the compound of interest, paper discusses the use of asymmetric hydrovinylation in the synthesis of molecules with all carbon-quaternary centers. This method was applied to produce enantiopure oxindoles and pyrrolidinoindolines, which are structurally related to isoindoline derivatives. The findings could provide insights into novel synthetic routes for related compounds.

Crystal and Molecular Structure Analysis

Paper describes the synthesis and crystal structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione. The study revealed that the compound crystallizes in an orthorhombic space group and is not planar, with a significant dihedral angle between the isoindoline and phenyl rings. Intermolecular hydrogen bonding was observed in the crystal structure, which could influence the compound's physical properties and reactivity.

Summary

The papers reviewed provide a comprehensive analysis of isoindoline derivatives, focusing on their synthesis, molecular structure, and interactions with biological targets. The studies highlight the importance of spectroscopic techniques, molecular docking, and crystallography in understanding the properties and potential applications of these compounds in medicinal chemistry and drug design.

Scientific Research Applications

Anti-Fibrosis Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound has been used in the design of novel heterocyclic compounds with potential biological activities. Specifically, it has been evaluated for its anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .
  • Methods of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were then evaluated against HSC-T6 .
  • Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine .
  • Methods of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
  • Results: The study resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Interaction with Bovine Serum Albumin

  • Scientific Field: Biochemistry
  • Application Summary: A mechanistic interaction study of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione with bovine serum albumin was conducted .
  • Methods of Application: The study was conducted using spectroscopic and molecular docking approaches .
  • Results: The results of this study are not specified in the source .

properties

IUPAC Name

2-(2-pyridin-2-ylethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14-12-6-1-2-7-13(12)15(19)17(14)10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSOQPQMYBPJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282705
Record name 2-[2-(Pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione

CAS RN

17624-26-9
Record name 17624-26-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17624-26-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27512
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[2-(Pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of phthalic anhydride 4 (5.0 g, 33.7 mmol) and pyridylethylamine (4.04 mL, 33.7 mmol) were heated together at 100° C. for 4 h. The resulting red oil upon cooling to room temperature yielded an off-white solid that was filtered and dried under vacuum to provide 5 as a white solid (5.6 g, 66%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.04 mL
Type
reactant
Reaction Step One
Name
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
MM Alanazi, AA Almehizia, AH Bakheit… - Saudi Pharmaceutical …, 2019 - Elsevier
A synthesized and promising biologically hypoglycemic compound 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione (5e) was studied for its binding to a model protein (bovine …
Number of citations: 37 www.sciencedirect.com
Z Zhang, X Wang, C Luo, C Zhu, K Wang… - Chemistry–An Asian …, 2017 - Wiley Online Library
Osteosarcoma is the most common malignant bone tumor primarily affecting adolescents. Targeted platinum(II) complexes are promising candidates for overcoming the general toxicity …
Number of citations: 12 onlinelibrary.wiley.com
AM Alaa, AS El-Azab, SM Attia, AM Al-Obaid… - European journal of …, 2011 - Elsevier
Certain new halogenated cyclic-imides related to N-substituted phthalimide moiety were synthesized. Spacers of one or two carbon atom distances were inserted to connect the N-…
Number of citations: 71 www.sciencedirect.com
TM Alhussainy, NA Qinna, KZ Matalka - Citeseer
Aminoacetylenic isoindoline-1, 3-dione derivatives were synthesized from the reaction of potassium phthalimide with propargyl bromide to generate 2-(prop-2-yn-1-yl) isoindoline-1, 3-…
Number of citations: 2 citeseerx.ist.psu.edu
Ł Szczukowski, A Redzicka, B Wiatrak, E Krzyżak… - Bioorganic …, 2020 - Elsevier
Novel Mannich base analogues of pyrrolo[3,4-d]pyridazinone 7a,b-13a,b are designed and synthesized as potential anti-inflammatory agents. The title compounds are obtained via …
Number of citations: 23 www.sciencedirect.com
TA Wani, AH Bakheit, S Zargar, MA Bhat… - Bioorganic …, 2019 - Elsevier
The indole derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene]acetohydrazide (IND) was synthesized for its therapeutic potential to inhibit …
Number of citations: 49 www.sciencedirect.com
TA Wani, N Alsaif, MM Alanazi, AH Bakheit… - European Journal of …, 2021 - Elsevier
Human serum albumin (HSA) is the core protein in the systemic circulation and has a fundamental role in transportation and distribution of ligands in-vivo. In this study, a newly …
Number of citations: 49 www.sciencedirect.com
S Zargar, S Alamery, AH Bakheit, TA Wani - Spectrochimica Acta Part A …, 2020 - Elsevier
Serum albumin is the major transporter protein present in systemic circulation and the ability to transport ligands can be influenced in presence of other ligands. This interaction can …
Number of citations: 49 www.sciencedirect.com
TA Wani, N Alsaif, AH Bakheit, S Zargar… - Bioorganic …, 2020 - Elsevier
Binding of toxic ligands to DNA could result in undesirable biological processes, such as carcinogenesis or mutagenesis. Binding mode of Abiraterone (ABR), a steroid drug and calf …
Number of citations: 62 www.sciencedirect.com
NA Alsaif, AA Al-Mehiziaa, AH Bakheit, S Zargar… - South African Journal of …, 2020 - ajol.info
Dapoxetine is a selective serotonin reuptake inhibitor, used to treat premature ejaculation in men. Dapoxetine may interact with theDNAand hence this study investigated dapoxetine …
Number of citations: 41 www.ajol.info

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